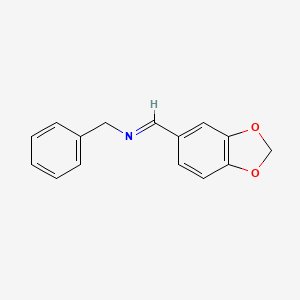

N-(3,4-Methylenedioxybenzylidene)benzylamine

CAS No.: 54089-45-1

Cat. No.: VC3821004

Molecular Formula: C15H13NO2

Molecular Weight: 239.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54089-45-1 |

|---|---|

| Molecular Formula | C15H13NO2 |

| Molecular Weight | 239.27 g/mol |

| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-N-benzylmethanimine |

| Standard InChI | InChI=1S/C15H13NO2/c1-2-4-12(5-3-1)9-16-10-13-6-7-14-15(8-13)18-11-17-14/h1-8,10H,9,11H2 |

| Standard InChI Key | BGNGXFPSLBOGHI-UHFFFAOYSA-N |

| SMILES | C1OC2=C(O1)C=C(C=C2)C=NCC3=CC=CC=C3 |

| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C=NCC3=CC=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzylidene group () connected via an imine bond () to a 3,4-methylenedioxybenzylamine moiety. The 1,3-benzodioxole ring (methylenedioxy group) contributes to its electron-rich aromatic system, while the imine linkage introduces reactivity toward nucleophiles and electrophiles . The IUPAC name, N-(1,3-benzodioxol-5-ylmethyl)-1-phenylmethanimine, reflects this arrangement .

Physical and Spectral Characteristics

Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 69–70°C | |

| Density | 1.16 g/cm³ | |

| Boiling Point | 372.1°C (estimated) | |

| LogP (Partition Coefficient) | 3.03 |

The infrared (IR) spectrum typically shows a strong absorption band near 1660 cm⁻¹, corresponding to the C=N stretch of the imine group . Nuclear magnetic resonance (NMR) data reveal signals for the methylenedioxy protons as a singlet near 5.9–6.0 ppm, while the aromatic protons of the benzylidene group appear as multiplet signals between 7.2–7.8 ppm .

Solubility and Stability

The compound is sparingly soluble in water but dissolves in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) . Stability studies indicate that it remains intact under ambient conditions but may degrade in the presence of strong acids or bases due to hydrolysis of the imine bond .

Synthesis and Preparation

General Synthetic Route

N-(3,4-Methylenedioxybenzylidene)benzylamine is synthesized via a condensation reaction between 3,4-methylenedioxybenzylamine and benzaldehyde. The process typically involves:

-

Reagent Mixing: Equimolar amounts of 3,4-methylenedioxybenzylamine and benzaldehyde are dissolved in anhydrous ethanol .

-

Acid Catalysis: A catalytic amount of acetic acid or sulfuric acid is added to facilitate imine formation .

-

Reflux and Isolation: The mixture is refluxed for 4–6 hours, followed by cooling to precipitate the product, which is then filtered and recrystallized from ethanol .

The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine linkage .

Optimization and Yield

Yields typically range from 75% to 83%, depending on reaction conditions such as temperature, solvent purity, and catalyst concentration . Spectral characterization (IR, NMR, mass spectrometry) confirms the absence of unreacted starting materials and validates the Schiff base structure .

Applications and Research Findings

Material Science Applications

Schiff bases like N-(3,4-methylenedioxybenzylidene)benzylamine serve as ligands in coordination chemistry. Their electron-rich aromatic systems and imine groups enable the formation of stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺), which are explored for catalytic and magnetic materials .

Analytical Chemistry

The compound’s UV-Vis absorption maxima near 280 nm make it suitable for spectrophotometric detection methods. Derivatives with nitro or amino substituents have been used as chromogenic agents for metal ion sensing .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume